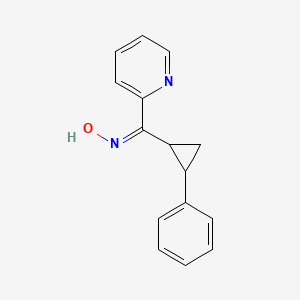

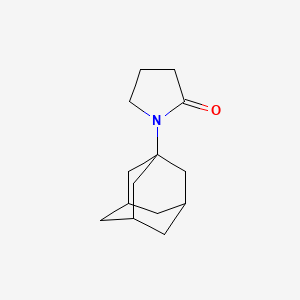

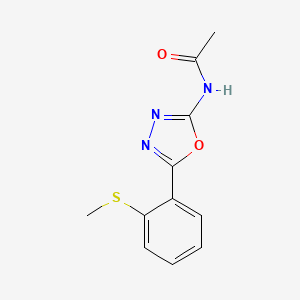

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, also known as CPP-115, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which has been shown to have beneficial effects in various neurological and psychiatric disorders.

Scientific Research Applications

Polymorphism and Crystal Structure

- The compound (E)-phenyl(pyridin-2-yl)methanone oxime exhibits polymorphism, forming different crystalline structures under varying conditions. In one study, it was found to crystallize in a monoclinic polymorph in the space group P21/n. This is distinct from a previously reported polymorph. These findings are important for understanding its physical properties and potential applications in materials science (Rodríguez-Mora et al., 2013).

Antibacterial Properties and Molecular Docking

- A related compound, 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime, demonstrated significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi strains. Molecular docking studies on these compounds provide insights into their potential interaction mechanisms with bacterial enzymes, which is valuable for developing new antibacterial agents (Chaudhary, Shukla, & Kant, 2021).

Reactions with Isocyanates

- Cyclopropenone oximes, which are structurally related to (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, have been studied for their reactions with isocyanates. These reactions yield 4,6-diazaspiro[2.3]hexenones, demonstrating the compound's potential in synthetic organic chemistry (Yoshida et al., 1988).

Enzyme Model Studies

- A study on an enzyme model involving the oxidation of trans-2-Phenyl-methylcyclopropane, a compound structurally related to (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, provided insights into the mechanisms of cytochrome P450-catalyzed oxidations. Such studies are crucial for understanding enzymatic reactions and designing enzyme inhibitors or mimetics (Sbaragli & Woggon, 2005).

Oxidation Processes

- Oxidation studies of compounds similar to (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, such as cyclopropylmethanol and related compounds, offer valuable insights into the oxidation mechanisms of small ring compounds. These findings can be leveraged in synthetic chemistry and industrial applications (Desai, Malik, & Sanford, 2006).

properties

IUPAC Name |

(NZ)-N-[(2-phenylcyclopropyl)-pyridin-2-ylmethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13,18H,10H2/b17-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTGJZQOEJPCRO-ICFOKQHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NO)C2=CC=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N/O)/C2=CC=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2759036.png)

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)

![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)